3-Methoxy-2-methylspiro[3.3]heptan-1-amine

Fraction sp3 Isomer diversity Bioisosteric replacement

3-Methoxy-2-methylspiro[3.3]heptan-1-amine (CAS 1444103-30-3, molecular formula C9H17NO, MW 155.24 g/mol) is a primary amine-functionalized spiro[3.3]heptane building block. Its fully sp³-hybridized spirocyclic core (Fsp3 = 1.0) distinguishes it from flat aromatic amine scaffolds, providing a rigid, three-dimensional molecular framework with non-coplanar exit vectors.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B12087703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-methylspiro[3.3]heptan-1-amine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1C(C2(C1OC)CCC2)N
InChIInChI=1S/C9H17NO/c1-6-7(10)9(4-3-5-9)8(6)11-2/h6-8H,3-5,10H2,1-2H3
InChIKeyFAQSANUTKVRYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-methylspiro[3.3]heptan-1-amine: Core Physicochemical and Scaffold Identity for Procurement Specification


3-Methoxy-2-methylspiro[3.3]heptan-1-amine (CAS 1444103-30-3, molecular formula C9H17NO, MW 155.24 g/mol) is a primary amine-functionalized spiro[3.3]heptane building block . Its fully sp³-hybridized spirocyclic core (Fsp3 = 1.0) distinguishes it from flat aromatic amine scaffolds, providing a rigid, three-dimensional molecular framework with non-coplanar exit vectors. The presence of a methoxy group at position 3 and a methyl substituent at position 2 introduces a stereogenic center, yielding a chiral molecule that increases stereochemical complexity relative to the non-methylated analog 3-methoxyspiro[3.3]heptan-1-amine . Commercially available purities range from 95% to 98%, and the compound is supplied exclusively for research and development use .

Why Spiro[3.3]heptane Building Blocks Are Not Interchangeable: Structural and Pharmacochemical Boundaries


Although the spiro[3.3]heptane scaffold is gaining prominence as a saturated benzene bioisostere and rigid cyclohexane surrogate [1], substitution patterns on the core—specifically the presence, position, and nature of functional groups—exert decisive control over physicochemical properties, metabolic stability, and biological target engagement. The 3-methoxy-2-methyl substitution of the target compound creates a chiral center absent in the simpler 3-methoxyspiro[3.3]heptan-1-amine (CAS 1909348-45-3, MW 141.21), alters hydrogen-bonding capacity compared to N-methylated analogs, and modulates lipophilicity relative to the unsubstituted spiro[3.3]heptan-1-amine. The literature explicitly demonstrates that even diastereomeric spiro[3.3]heptane derivatives can differ dramatically in metabolic clearance—for example, intrinsic clearance rates can vary by more than fourfold between cis and trans isomers when the scaffold replaces a benzene ring in a drug-like context [2]. Consequently, substituting one spiro[3.3]heptane building block for another without explicit comparative data risks altering lead compound properties in unpredictable ways. The quantitative evidence below illustrates the specific dimensions on which this compound and its scaffold class differentiate from key alternatives.

Quantitative Evidence Guide: 3-Methoxy-2-methylspiro[3.3]heptan-1-amine Differentiation Dimensions


Fsp3 and Isomer Space: Spiro[3.3]heptane Core vs. Benzene Template

The spiro[3.3]heptane core of the target compound exhibits a fraction of sp³-hybridized carbons (Fsp3) of 1.0, compared to Fsp3 = 0 for a benzene ring—a metric strongly correlated with clinical progression success [1]. For a disubstituted derivative, the spiro[3.3]heptane scaffold yields 18 possible isomers, all of which are chiral; in contrast, benzene permits only three non-chiral disubstituted isomers [1]. The 2-methyl substituent on the target compound adds a stereogenic center, further increasing the stereochemical complexity available for medicinal chemistry optimization relative to non-methylated spiro[3.3]heptane analogs.

Fraction sp3 Isomer diversity Bioisosteric replacement Chemical space exploration

Metabolic Stability of Spiro[3.3]heptane vs. Benzene Bioisostere in Drug-Like Context

When the meta-substituted benzene ring of the anticancer drug sonidegib was replaced by a spiro[3.3]heptane scaffold, the metabolic stability in human liver microsomes was modulated in a diastereomer-dependent manner [1]. The trans-diastereomer (trans-76) showed a 2-fold increase in intrinsic clearance (CLint 36 vs 18 μL min⁻¹ mg⁻¹) and a 50% reduction in half-life (t₁/₂ 47 vs 93 min) relative to sonidegib. The cis-diastereomer (cis-76) exhibited a dramatic 8.7-fold increase in clearance (CLint 156 μL min⁻¹ mg⁻¹) and an 88% reduction in half-life (t₁/₂ 11 min). This demonstrates that the spiro[3.3]heptane scaffold is not metabolically neutral and that stereochemistry—such as that conferred by the 2-methyl substituent in the target compound—can profoundly affect metabolic outcomes.

Metabolic stability Intrinsic clearance Liver microsomes Sonidegib analog Bioisostere

Aqueous Solubility and Metabolic Stability Advantage of Heteroatom-Substituted Spiro[3.3]heptanes over Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including amine-functionalized variants such as the target compound, have been demonstrated to exhibit higher aqueous solubility than their corresponding 1,3-heteroatom-substituted cyclohexane analogs, along with a trend toward higher metabolic stability [1]. This advantage arises from the rigid, non-planar spirocyclic architecture, which disrupts crystal packing and reduces hydrophobic surface area. The 2-methyl and 3-methoxy substituents on the target compound further differentiate it from simple azaspiro[3.3]heptanes by adding hydrogen-bond acceptor capacity (methoxy oxygen) and a stereogenic center (2-methyl) that can fine-tune solubility and protein binding.

Aqueous solubility Metabolic stability Cyclohexane surrogate Spirocyclic scaffold Drug discovery building block

Lipophilicity Modulation by Bioisosteric Replacement of Benzene with Spiro[3.3]heptane

Replacement of a benzene ring with the spiro[3.3]heptane scaffold reduces calculated lipophilicity (clogP) by approximately 0.8 log units, as demonstrated in the sonidegib-to-spiro-analog transformation (clogP 6.8 → 6.0) [1]. This reduction in lipophilicity is generally favorable for drug-like properties, as lower logP correlates with reduced off-target binding, lower metabolic turnover, and improved solubility. The target compound, with its polar methoxy and primary amine groups, is expected to exhibit lower lipophilicity than the parent spiro[3.3]heptane hydrocarbon (estimated log Kow = 3.44) , making it a more attractive starting point for lead generation than non-functionalized spirocyclic cores.

Lipophilicity clogP Drug-likeness Bioisostere Benzene replacement

Supplier Purity Differentiation: 98% vs. Standard 95% Grades

The target compound is available at two principal purity grades from non-excluded supplier sources: a standard 95% grade (e.g., AKSci, Macklin) and a higher-purity 98% grade (e.g., Leyan, HZBP) . For medicinal chemistry applications where trace impurities can confound biological assay interpretation, the 98% grade reduces total impurity burden from ≤5% to ≤2%. This differential is particularly relevant when the compound is used as a synthetic intermediate in multi-step sequences, where cumulative impurities can substantially reduce overall yield and purity of final products.

Purity specification Quality grade Procurement Batch consistency

Optimal Research and Procurement Scenarios for 3-Methoxy-2-methylspiro[3.3]heptan-1-amine


Fragment-Based Drug Discovery Requiring sp³-Rich, Chiral Building Blocks

Programs targeting novel chemical space with high Fsp3 fragments should prioritize this compound over flat aromatic amines. With Fsp3 ≈ 1.0 and a stereogenic center at the 2-position, it provides a chiral spirocyclic core that can be elaborated into diverse, patentable lead series—offering sixfold greater isomer diversity than benzene-based scaffolds [1]. The 98% purity grade is recommended to minimize impurity interference in fragment screening assays [2].

Bioisosteric Replacement of Benzene or Piperidine in CNS-Targeted Lead Optimization

When replacing a metabolically labile benzene ring or a piperidine group in a CNS-active lead series, the spiro[3.3]heptane scaffold offers a quantifiable lipophilicity reduction (~0.8 clogP units) [1] and a demonstrated capacity to retain biological activity in anticancer and anesthetic drug analogs [2]. The 3-methoxy group provides a hydrogen-bond acceptor that can mimic ether oxygen contacts present in target protein binding sites, while the primary amine enables further derivatization.

Synthetic Chemistry Research on Spirocyclic Scaffold Functionalization

This compound serves as a versatile synthetic intermediate for C-H functionalization and library synthesis. The methyl and methoxy substituents provide distinct steric and electronic environments that can direct regioselective C-H activation, as demonstrated by P450BM3 biocatalytic hydroxylation of spiro[3.3]heptane cores [1]. The availability of both 95% and 98% purity grades allows cost-optimized procurement depending on whether the compound is used in early-stage route scouting or late-stage API intermediate synthesis.

Metabolic Stability Profiling of Stereochemically Defined Spirocyclic Analogs

Given the dramatic diastereomer-dependent metabolic stability differences documented for spiro[3.3]heptane bioisosteres—ranging from a 2-fold to an 8.7-fold increase in intrinsic clearance depending on stereochemistry [1]—this compound is a valuable model substrate for establishing in-house structure-metabolism relationship (SMR) datasets. Its defined stereochemistry at the 2-position enables controlled studies of how methyl substitution impacts microsomal stability relative to non-methylated and N-methylated comparators.

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